molecular formula C20H18FN3O2 B2641358 4-(3-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930084-86-9

4-(3-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2641358
CAS No.: 930084-86-9
M. Wt: 351.381
InChI Key: ZXDBWJIKXYSSJN-UHFFFAOYSA-N
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Description

The compound 4-(3-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to the dihydropyrimidinone class, characterized by a bicyclic pyrrolo-pyrimidine core substituted with aromatic and alkyl groups. Key structural features influencing its properties include:

Properties

IUPAC Name

4-(3-fluorophenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-15-8-4-7-14(11-15)18-17-16(22-20(26)23-18)12-24(19(17)25)10-9-13-5-2-1-3-6-13/h1-8,11,18H,9-10,12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDBWJIKXYSSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)F)C(=O)N1CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-fluorobenzaldehyde with phenethylamine can form an intermediate Schiff base, which upon cyclization with a suitable diketone, yields the desired pyrrolopyrimidine structure. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it may inhibit the activity of kinases or phosphodiesterases, leading to altered cellular signaling and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Aromatic Substitution (R1): 3-Fluorophenyl (Target Compound): Fluorine at the meta position may optimize steric and electronic interactions in enzyme binding pockets compared to para-substituted analogs (e.g., 4-cyanophenyl in ). 4-Hydroxyphenyl (Compound A): Polar hydroxyl group enhances α-glucosidase inhibition (81.99% inhibition), suggesting that electron-donating groups improve anti-diabetic activity .

Alkyl/Aryl Substitution (R2) :

  • Phenethyl (Target Compound): The extended aromatic chain may improve binding affinity compared to shorter alkyl chains (e.g., butyl in ) due to π-π stacking with target proteins.
  • Benzyl (Compound A): Similar aromatic interactions likely contribute to its strong α-glucosidase inhibition .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Data for Analogs
Compound Name / ID Melting Point (°C) LogP (Predicted) Solubility Source
Target Compound Not reported ~3.5 (estimated) Moderate (lipophilic) -
4j () ~220 ~2.8 Low (high Rf = 0.41)
Compound A () Not reported ~2.2 Moderate (hydroxyl group)
Key Observations:
  • Analog 4j () with a 2-hydroxyphenyl group exhibits higher polarity (lower LogP) and lower solubility (Rf = 0.41) .

Target Specificity and Binding Interactions

  • Neutrophil Elastase Inhibition: Analogs in with electron-withdrawing groups (e.g., 4-cyanophenyl, CF3-phenyl) show patent activity, suggesting the target compound’s 3-fluorophenyl may similarly enhance enzyme binding .
  • Anti-Diabetic Activity : Compound A () demonstrates that bulky aromatic R2 substituents (benzyl) and polar R1 groups (4-hydroxyphenyl) are critical for α-glucosidase inhibition. The target compound’s phenethyl group may offer comparable or superior binding .
  • Molecular Docking : Compound A binds to α-glucosidase with a binding energy of -7.9 kcal/mol, comparable to standards. The target compound’s fluorophenyl and phenethyl groups could stabilize similar interactions .

Biological Activity

4-(3-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, particularly its inhibitory effects on specific protein kinases and its implications for therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrrolopyrimidine family, characterized by a fused pyrrole and pyrimidine structure. Its molecular formula is C20H18FN3O2, with a molecular weight of 351.381 g/mol. The presence of the 3-fluorophenyl substituent and a phenethyl group enhances its reactivity and biological activity.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC20H18FN3O2
Molecular Weight351.381 g/mol
Core StructurePyrrolopyrimidine
Substituents3-Fluorophenyl, Phenethyl

Inhibitory Effects on Protein Kinases

Research indicates that this compound exhibits significant inhibitory activity against various protein kinases. Notably, it has shown potent inhibition of TrkA kinase with IC50 values of 0.057 ± 0.003 μM , 0.081 ± 0.004 μM , and 0.119 ± 0.007 μM , compared to sorafenib's IC50 of 0.184 ± 0.01 μM . This suggests that the compound may have potential applications in pain management and cancer treatment by modulating signaling pathways associated with these conditions.

The mechanism through which this compound exerts its biological effects involves interaction with specific targets within cellular signaling pathways. Binding affinity studies have indicated that it interacts with TrkA kinase and potentially other related proteins, influencing pathways critical for cell survival and proliferation.

Case Studies and Research Findings

In a recent study evaluating the antiproliferative effects of various compounds similar to this pyrrolopyrimidine derivative, several analogs demonstrated potent cytotoxicity against cancer cell lines such as MCF-7 and HCT116 . The findings highlighted the potential for these compounds to act as dual inhibitors targeting both EGFR and VGFR2 pathways.

Table 2: Antiproliferative Activity of Related Compounds

Compound NameIC50 (μM)Target(s)
4-(3-fluorophenyl)-6-phenethyl-...0.057 - 0.119TrkA
Compound 5i (analog)0.3 - 7.60EGFR/VGFR2
Other Pyrrolopyrimidine DerivativesVariableVarious Kinases

Q & A

Basic: What are the standard synthetic routes for this compound, and how can experimental design improve yield?

Methodological Answer:
The synthesis of pyrrolo[3,4-d]pyrimidine-dione derivatives typically involves multi-step reactions, such as cyclocondensation of fluorophenyl-substituted amines with diketones or via palladium-catalyzed cross-coupling for aryl group incorporation. To optimize yield, employ statistical Design of Experiments (DoE) to screen critical parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a fractional factorial design can identify interactions between variables, reducing the number of trials while maximizing data robustness . Advanced computational reaction path searches (e.g., quantum chemical calculations) can also predict feasible intermediates and transition states, guiding experimental prioritization .

Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm fluorophenyl and phenethyl substituents. 13C^{13}\text{C}-NMR resolves carbonyl (dione) and heterocyclic carbons.
  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) or MALDI-TOF verifies molecular weight and fragmentation patterns.
  • HPLC-Purity Analysis: Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity >95%, critical for biological assays .

Basic: How should researchers design initial biological activity screens for this compound?

Methodological Answer:
Prioritize enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) due to the pyrrolopyrimidine-dione scaffold’s known bioactivity. Use fluorogenic substrates for high-throughput screening. For cell-based assays, test cytotoxicity (MTT assay) and apoptosis markers (Annexin V/PI) in cancer cell lines, given structural analogs’ activity in tumor growth regulation . Dose-response curves (IC50_{50}) and selectivity indices against normal cells are essential for hit validation.

Advanced: How can computational modeling enhance the design of derivatives with improved target binding?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s fluorophenyl group and hydrophobic pockets of target proteins (e.g., kinases).
  • Molecular Dynamics (MD): Simulate binding stability over 100+ ns trajectories to assess conformational flexibility and solvent effects.
  • Free Energy Perturbation (FEP): Quantify binding affinity changes upon substituent modifications (e.g., phenethyl chain elongation) . Validate predictions with surface plasmon resonance (SPR) for kinetic binding data.

Advanced: What strategies optimize reaction conditions for scale-up synthesis?

Methodological Answer:

  • Flow Chemistry: Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., dimerization).
  • DoE-Guided Optimization: Use a central composite design to map the reaction space (temperature, residence time, reagent stoichiometry). Response surface methodology (RSM) identifies optimal conditions for >80% yield .
  • In Situ Analytics: PAT tools (e.g., FTIR probes) monitor intermediate formation in real time, enabling rapid adjustments .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis: Aggregate data from independent studies using standardized metrics (e.g., IC50_{50}, Emax). Apply funnel plots to detect publication bias.
  • Experimental Replication: Control variables rigorously (e.g., cell passage number, serum batch). Use orthogonal assays (e.g., SPR vs. enzymatic assays) to confirm target engagement .
  • Multivariate Statistics: Principal Component Analysis (PCA) identifies confounding factors (e.g., solvent polarity affecting membrane permeability) .

Advanced: How to establish structure-activity relationships (SAR) for fluorophenyl analogs?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with substituents at the 3-fluorophenyl position (e.g., -Cl, -OCH3_3) and phenethyl chain variations.
  • QSAR Modeling: Use Partial Least Squares (PLS) regression to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with bioactivity. Validate models with leave-one-out cross-validation .
  • Crystallography: Co-crystallize analogs with target proteins (e.g., PDB deposition) to visualize binding mode changes .

Advanced: What methodologies assess chemical stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-MS/MS.
  • Plasma Stability: Incubate with human plasma (37°C, 1–24 hrs) and quantify parent compound loss using LC-MS.
  • Accelerated Stability Testing: Store at 40°C/75% RH for 1–3 months; analyze polymorphic transitions via PXRD .

Advanced: How to integrate multi-omics data for mechanistic studies?

Methodological Answer:

  • Transcriptomics: RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis pathways). Validate with qRT-PCR.
  • Proteomics: TMT-labeled LC-MS/MS quantifies target protein abundance changes. Use STRING DB for pathway enrichment.
  • Metabolomics: 1H^{1}\text{H}-NMR tracks metabolite shifts (e.g., ATP/ADP ratios) in treated cells. Integrate datasets via platforms like MetaboAnalyst for network pharmacology insights .

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